molecular formula C9H10N4O3 B13036158 (6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13036158
M. Wt: 222.20 g/mol
InChI Key: FGOYZJXQZYZYKF-AATRIKPKSA-N
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Preparation Methods

The synthesis of 1-[7-hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves several steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic conditions.

    Cyclization: The intermediate formed is then cyclized to form the triazolopyrimidine core.

Chemical Reactions Analysis

1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[7-hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The hydroxy and methoxymethyl groups may play a role in its binding affinity and specificity for these targets . Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of 1-[7-hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone lies in its specific functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10N4O3/c1-5(14)6-3-10-9-11-7(4-16-2)12-13(9)8(6)15/h3,14H,4H2,1-2H3/b6-5+

InChI Key

FGOYZJXQZYZYKF-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\1/C=NC2=NC(=NN2C1=O)COC)/O

Canonical SMILES

CC(=C1C=NC2=NC(=NN2C1=O)COC)O

Origin of Product

United States

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